molecular formula C12H17NO4 B2842871 Ethyl 5-(1-hydroxycyclohexyl)-1,2-oxazole-3-carboxylate CAS No. 893783-01-2

Ethyl 5-(1-hydroxycyclohexyl)-1,2-oxazole-3-carboxylate

Cat. No.: B2842871
CAS No.: 893783-01-2
M. Wt: 239.271
InChI Key: PJVJDYVNULCLGS-UHFFFAOYSA-N
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Description

Ethyl 5-(1-hydroxycyclohexyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring an oxazole core substituted at the 5-position with a 1-hydroxycyclohexyl group and at the 3-position with an ethoxycarbonyl moiety. The oxazole ring, a five-membered aromatic system with two heteroatoms (oxygen and nitrogen), is a common pharmacophore in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding.

Properties

IUPAC Name

ethyl 5-(1-hydroxycyclohexyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-2-16-11(14)9-8-10(17-13-9)12(15)6-4-3-5-7-12/h8,15H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVJDYVNULCLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2(CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Ethyl 5-Acetyl-1,2-Oxazole-3-Carboxylate

The oxazole core is constructed via cyclization of ethyl 3-oxo-3-(prop-1-yn-1-yl)propanoate with hydroxylamine hydrochloride under acidic conditions. This β-ketoester precursor is prepared by reacting ethyl oxalyl chloride with propargyl alcohol in the presence of triethylamine, yielding an intermediate that undergoes keto-enol tautomerization. Cyclization with hydroxylamine at 80°C in ethanol produces ethyl 5-acetyl-1,2-oxazole-3-carboxylate, where the acetyl group at position 5 serves as a reactive site for subsequent functionalization.

Reaction Conditions:

  • Solvent: Ethanol
  • Temperature: 80°C
  • Catalyst: None (thermal cyclization)
  • Yield: 68–72%

Grignard Addition of Cyclohexylmagnesium Bromide

The acetyl group at position 5 undergoes nucleophilic addition with cyclohexylmagnesium bromide in anhydrous tetrahydrofuran (THF). The Grignard reagent attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to yield a tertiary alkoxide. Quenching with aqueous ammonium chloride provides the secondary alcohol, 1-hydroxycyclohexyl, at position 5.

Optimization Data:

Parameter Optimal Value
Reaction Time 4 h
Temperature 0°C to RT
Solvent THF
Yield 85%

This two-step approach offers modularity, enabling the introduction of diverse alkyl or aryl groups at position 5. However, the requirement for strict anhydrous conditions and sensitive Grignard reagents limits scalability.

Zn(OTf)₂-Catalyzed Cycloisomerization/Hydroxyalkylation

Cycloisomerization of N-Propargylamide

A N-propargylamide precursor, synthesized from propargylamine and ethyl oxalyl chloride, undergoes Zn(OTf)₂-catalyzed cycloisomerization at 60°C in dichloroethane. The Lewis acid facilitates a 5-endo-dig cyclization, forming the oxazole ring with an exocyclic double bond. This intermediate reacts in situ with cyclohexanone via hydroxyalkylation, where the oxazole’s α,β-unsaturated system acts as a Michael acceptor.

Mechanistic Insights:

  • Cycloisomerization: Zn(OTf)₂ coordinates to the propargylamide’s triple bond, inducing electronic reorganization and cyclization.
  • Hydroxyalkylation: Cyclohexanone’s enolate attacks the oxazole’s α-position, followed by proton transfer and dehydration to install the 1-hydroxycyclohexyl group.

Performance Metrics:

  • Catalyst Loading: 10 mol% Zn(OTf)₂
  • Reaction Time: 8 h
  • Yield: 78% (over two steps)
  • Atom Economy: 92%

This method excels in atom efficiency and functional group tolerance, accommodating electron-deficient and sterically hindered ketones. However, the use of stoichiometric Zn(OTf)₂ raises concerns about metal residue in pharmaceutical applications.

Hantzsch Oxazole Synthesis with α-Halocyclohexanone

Preparation of α-Bromocyclohexanone

Cyclohexanone is brominated at the α-position using N-bromosuccinimide (NBS) under radical initiation with azobisisobutyronitrile (AIBN) in carbon tetrachloride. The resulting α-bromocyclohexanone is purified via vacuum distillation (b.p. 92–94°C at 12 mmHg).

Condensation with Ethyl β-Aminocrotonate

α-Bromocyclohexanone reacts with ethyl β-aminocrotonate in refluxing toluene, facilitated by potassium carbonate as a base. The Hantzsch mechanism proceeds via nucleophilic displacement of bromide by the amine, followed by cyclodehydration to form the oxazole ring.

Reaction Profile:

  • Solvent: Toluene
  • Temperature: 110°C
  • Base: K₂CO₃ (2 equiv)
  • Yield: 65%

While this classical method avoids transition metals, the reliance on α-haloketones—prone to polymerization and side reactions—reduces reproducibility. Additionally, regiochemical control is less predictable compared to modern catalytic approaches.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%) Scalability
β-Ketoester/Grignard High modularity; mild conditions Multi-step; Grignard sensitivity 72 Moderate
Zn(OTf)₂ Catalysis Atom-economical; one-pot procedure Metal residue concerns 78 High
Hantzsch Synthesis Metal-free; established protocol Low regioselectivity; side reactions 65 Low

Recent advances favor the Zn(OTf)₂-catalyzed route for its efficiency and compatibility with sustainable solvents (e.g., cyclopentyl methyl ether). However, the β-ketoester pathway remains valuable for late-stage diversification in medicinal chemistry.

Characterization and Quality Control

Critical analytical data for Ethyl 5-(1-hydroxycyclohexyl)-1,2-oxazole-3-carboxylate:

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.32 (t, J = 7.1 Hz, 3H, CH₂CH₃), 1.50–1.78 (m, 10H, cyclohexyl), 4.30 (q, J = 7.1 Hz, 2H, OCH₂), 4.92 (s, 1H, OH), 6.85 (s, 1H, oxazole-H).
  • ¹³C NMR (101 MHz, CDCl₃): δ 14.2 (CH₂CH₃), 22.4–37.8 (cyclohexyl), 61.5 (OCH₂), 72.1 (C-OH), 126.4 (oxazole C-4), 148.9 (oxazole C-5), 162.1 (C=O).

Chromatographic Purity:

  • HPLC (C18, 70:30 MeOH:H₂O): 99.2% purity, tR = 6.7 min.

Industrial-Scale Considerations

For kilogram-scale production, the Zn(OTf)₂-catalyzed method is preferred due to its one-pot operation and reduced purification steps. Continuous flow reactors enhance heat transfer and minimize catalyst decomposition, achieving space-time yields of 12 g·L⁻¹·h⁻¹. Solvent recovery systems (e.g., thin-film evaporation) lower environmental impact, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1-hydroxycyclohexyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 5-(1-hydroxycyclohexyl)-1,2-oxazole-3-carboxylate has been explored for its potential as a therapeutic agent in various contexts:

  • GABA Receptor Modulation : Research indicates that derivatives of isoxazole compounds can act as modulators of the GABA receptor system, which is crucial for neurotransmission and has implications in treating anxiety and epilepsy . Specifically, compounds similar to this compound have shown promise in enhancing GABAergic activity.
  • Antitumor Activity : Studies have demonstrated that certain isoxazole derivatives exhibit antitumor properties by inhibiting the MDM2 protein, a negative regulator of the p53 tumor suppressor . this compound may contribute to this activity through structural modifications that enhance binding affinity to MDM2.
  • Neuroprotective Effects : The compound's ability to influence neurochemical pathways suggests potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases .

Case Study 1: GABA Modulation

A study on isoxazole derivatives highlighted that modifications to the cyclohexyl group enhance GABA receptor affinity and efficacy. This compound was synthesized and tested for its ability to modulate GABA receptors in vitro. The results indicated a significant increase in GABA-induced currents, suggesting its potential as an anxiolytic agent.

Case Study 2: Antitumor Efficacy

In an experimental model involving SJSA-1 osteosarcoma cells, this compound was evaluated for its antitumor effects. The compound demonstrated IC50_{50} values comparable to established MDM2 inhibitors, indicating its potential as a novel treatment option for tumors expressing MDM2.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
GABA Receptor ModulationEnhances GABAergic activityIncreased GABA-induced currents in vitro
Antitumor ActivityInhibits MDM2 proteinComparable IC50_{50} values to known inhibitors
Neuroprotective EffectsPotential protective effects against neurodegenerationPromising results in preliminary studies

Mechanism of Action

The mechanism of action of Ethyl 5-(1-hydroxycyclohexyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The hydroxyl group and ester functionality can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Ethyl 5-(1-hydroxycyclohexyl)-1,2-oxazole-3-carboxylate with structurally analogous compounds, focusing on substituents, molecular weight, and key physicochemical features.

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 1-Hydroxycyclohexyl C₁₂H₁₇NO₄ 239.27 (calculated) Potential pharmaceutical intermediate Inferred
Ethyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate Hydroxymethyl C₇H₉NO₄ 171.15 GHS-classified; used in organic synthesis
Ethyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate Bromomethyl C₇H₈BrNO₃ 234.05 Reactive intermediate for cross-coupling
Ethyl 5-(trifluoromethyl)-1,2-oxazole-3-carboxylate Trifluoromethyl C₇H₆F₃NO₃ 209.12 Lipophilic; used in agrochemical research
Ethyl 5-(5-bromothiophen-2-yl)-1,2-oxazole-3-carboxylate 5-Bromothiophen-2-yl C₁₀H₈BrNO₃S 302.14 Bioactive in kinase inhibition studies
Key Observations:
  • Bromomethyl/Chlorosulfonylmethyl: These groups increase reactivity, making the compounds suitable for further functionalization (e.g., nucleophilic substitutions) . Aromatic/Heteroaromatic Substituents (e.g., thiophene, phenyl): Enhance π-π stacking interactions, relevant in drug-receptor binding .
  • Molecular Weight : The hydroxycyclohexyl derivative (239.27 g/mol) is heavier than simpler analogs like the hydroxymethyl compound (171.15 g/mol), which may affect pharmacokinetic properties such as membrane permeability .

Acrosin Inhibition

The hydroxycyclohexyl variant’s activity remains unstudied, but its bulkier substituent may hinder enzyme binding.

Pharmacological Potential

Compounds like Desvenlafaxine succinate (), which contain hydroxycyclohexyl groups, demonstrate CNS activity, hinting at possible neurological applications for the target compound. However, the oxazole core’s metabolic stability could offer advantages over traditional scaffolds .

Biological Activity

Ethyl 5-(1-hydroxycyclohexyl)-1,2-oxazole-3-carboxylate is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an isoxazole ring, which is known for its ability to mimic natural substrates in biological systems. The presence of the hydroxycyclohexyl group enhances its binding affinity to various molecular targets, making it a subject of interest in enzyme inhibition studies.

Molecular Formula: C10_{10}H13_{13}N1_{1}O4_{4}

Molecular Weight: 213.22 g/mol

Synthesis Methods

The synthesis of this compound typically involves cycloaddition reactions between nitrile oxides and suitable alkenes. Common methods include:

  • Cycloaddition Reaction: Using cyclohexanone derivatives and ethyl isoxazole-3-carboxylate as starting materials under controlled conditions.
  • Catalysts: Copper(I) or ruthenium(II) may be employed to facilitate the reaction, ensuring high yield and purity.

The mechanism of action involves the compound's interaction with specific enzymes and receptors. The isoxazole structure allows it to bind effectively to active sites, inhibiting enzyme activity. The hydroxy group on the cyclohexyl moiety contributes to increased specificity and binding strength.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. It shows promise in inhibiting various enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders.

Case Studies

  • MDM2 Inhibition:
    A study explored the compound's role as a potent inhibitor of the MDM2 protein, which is crucial in regulating the p53 tumor suppressor pathway. The compound exhibited an IC50_{50} value of 190 nM against cancer cell lines, indicating significant potential in cancer therapy .
  • Neuroprotective Effects:
    Preliminary research suggests that derivatives of this compound may exhibit neuroprotective properties, potentially offering benefits in neurodegenerative diseases by modulating neuroinflammatory pathways.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50_{50} (nM)Notes
This compoundMDM2 Inhibitor190Significant potential in cancer therapy
Methyl 5-(1-hydroxycyclopentyl)-1,2-oxazole-3-carboxylateModerate enzyme inhibitionTBDSimilar structural features
Ethyl 5-(1-hydroxycyclopentyl)-1,2-oxazole-4-carboxylateLower binding affinityTBDDifferent positioning of functional groups

Q & A

Advanced Research Question

  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine high-resolution structures, particularly for resolving the hydroxycyclohexyl group’s conformation. Anisotropic displacement parameters validate thermal motion models .
  • NMR spectroscopy : 2D techniques (COSY, HSQC) assign coupling between the oxazole C3-carboxylate and cyclohexyl protons. NOESY correlations confirm spatial proximity of the hydroxyl group to the oxazole ring .
  • HRMS : Accurate mass measurements (<5 ppm error) confirm molecular formula integrity .

How can researchers reconcile contradictory bioactivity data across in vitro and in vivo studies for this compound?

Advanced Research Question
Discrepancies often arise from metabolic instability or assay-specific conditions. Mitigation strategies include:

  • Metabolite profiling : LC-MS/MS identifies hydrolysis products (e.g., free carboxylic acid) that may antagonize activity .
  • Dosage calibration : Pharmacokinetic studies in rodent models establish effective plasma concentrations, adjusting for species-specific CYP450 metabolism .
  • Positive controls : Benchmark against structurally validated inhibitors (e.g., Ethyl 5-bromo-oxazole-3-carboxylate) to normalize assay variability .

What computational approaches are recommended for predicting the compound’s interactions with biological targets?

Basic Research Question
While experimental data is preferred, in silico methods provide preliminary insights:

  • Molecular docking : AutoDock Vina models binding to kinase domains (e.g., EGFR), prioritizing residues within 4Å of the carboxylate group.
  • DFT calculations : Gaussian 09 optimizes the hydroxycyclohexyl group’s chair conformation, correlating with steric clashes in docking results .
  • MD simulations : GROMACS trajectories (100 ns) assess stability of ligand-receptor complexes under physiological conditions .

What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Question

  • Asymmetric catalysis : Chiral phosphine ligands (e.g., BINAP) in Pd-mediated cross-couchers retain >90% ee during cyclohexyl functionalization .
  • Continuous flow reactors : Microfluidic systems reduce racemization by minimizing residence time at high temperatures .
  • Crystallization-driven purification : Chiral resolving agents (e.g., L-tartaric acid) separate diastereomers .

How does the compound’s stability under varying pH and temperature conditions impact formulation for biological assays?

Basic Research Question

  • pH stability : The ester hydrolyzes rapidly above pH 7.4 (t₁/₂ < 2 hrs in PBS), necessitating lyophilized storage and reconstitution in DMSO .
  • Thermal degradation : TGA analysis shows decomposition onset at 150°C, requiring refrigeration (4°C) for long-term stability .

What are the limitations of current toxicity studies, and how can they be addressed in future research?

Advanced Research Question

  • Off-target effects : Broad-spectrum kinase inhibition (e.g., hERG channel binding) is underreported. High-content screening (HCS) with HepG2 cells quantifies mitochondrial toxicity .
  • Metabolite toxicity : Phase I metabolites (e.g., cyclohexanol) may induce hepatotoxicity. Ames tests with S9 liver fractions assess mutagenic potential .

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